molecular formula C9H5ClIN B12901455 2-Chloro-3-iodocyclohepta[b]pyrrole CAS No. 503865-68-7

2-Chloro-3-iodocyclohepta[b]pyrrole

Cat. No.: B12901455
CAS No.: 503865-68-7
M. Wt: 289.50 g/mol
InChI Key: UKVULMWRAVIGDW-UHFFFAOYSA-N
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Description

2-Chloro-3-iodocyclohepta[b]pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodocyclohepta[b]pyrrole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodocyclohepta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodocyclohepta[b]pyrrole involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . This action is mediated through binding to the colchicine site on tubulin, preventing the formation of microtubules necessary for cell division.

Comparison with Similar Compounds

  • 2-Chloro-3-bromocyclohepta[b]pyrrole
  • 2-Chloro-3-fluorocyclohepta[b]pyrrole
  • 2-Chloro-3-methylcyclohepta[b]pyrrole

Comparison: 2-Chloro-3-iodocyclohepta[b]pyrrole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom can enhance its ability to participate in halogen bonding, potentially increasing its efficacy in biological applications.

Properties

CAS No.

503865-68-7

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

IUPAC Name

2-chloro-3-iodocyclohepta[b]pyrrole

InChI

InChI=1S/C9H5ClIN/c10-9-8(11)6-4-2-1-3-5-7(6)12-9/h1-5H

InChI Key

UKVULMWRAVIGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC(=C2I)Cl)C=C1

Origin of Product

United States

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